molecular formula C14H15ClN2O2 B3009752 Tert-butyl 4-chloroquinolin-6-ylcarbamate CAS No. 1447606-50-9

Tert-butyl 4-chloroquinolin-6-ylcarbamate

Cat. No.: B3009752
CAS No.: 1447606-50-9
M. Wt: 278.74
InChI Key: AGPTVTZQAGQHLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of tert-butyl 4-chloroquinolin-6-ylcarbamate typically involves the reaction of 4-chloroquinoline-6-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate

Chemical Reactions Analysis

Tert-butyl 4-chloroquinolin-6-ylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction:

Scientific Research Applications

Tert-butyl 4-chloroquinolin-6-ylcarbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-chloroquinolin-6-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Tert-butyl 4-chloroquinolin-6-ylcarbamate can be compared with other similar compounds, such as:

  • Tert-butyl 4-chloroquinolin-3-ylcarbamate
  • Tert-butyl 4-chloroquinolin-5-ylcarbamate
  • Tert-butyl 4-chloroquinolin-7-ylcarbamate

These compounds share a similar quinoline core structure but differ in the position of the carbamate group, which can influence their chemical properties and reactivity .

Properties

IUPAC Name

tert-butyl N-(4-chloroquinolin-6-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c1-14(2,3)19-13(18)17-9-4-5-12-10(8-9)11(15)6-7-16-12/h4-8H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPTVTZQAGQHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=CN=C2C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.